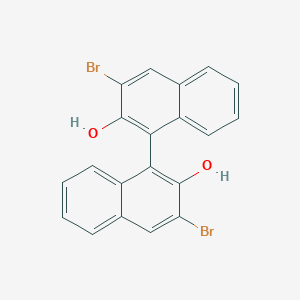

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTBEAXHUYEXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347530 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111795-43-8, 119707-74-3 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a prominent member of the axially chiral BINOL family, has emerged as a cornerstone ligand and catalyst in the field of asymmetric synthesis. Its unique structural and electronic properties, conferred by the C2-symmetric binaphthyl backbone and the strategic placement of bromine atoms at the 3 and 3' positions, render it highly effective in a variety of enantioselective transformations. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its core attributes, synthesis, and key applications, supported by detailed experimental protocols and mechanistic insights.

Core Compound Identification and Physicochemical Properties

This compound is characterized by its axial chirality, which arises from hindered rotation around the single bond connecting the two naphthalene rings.[1] This atropisomerism results in two stable, non-superimposable enantiomers. The (S)-enantiomer, the focus of this guide, is a versatile chiral molecule whose reactivity is primarily governed by its hydroxyl groups and the strategically positioned bromine atoms.[1]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 119707-74-3 | [1][2] |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [2] |

| Molecular Weight | 444.12 g/mol | [2] |

| Appearance | White to light brown powder | |

| Melting Point | 256-260 °C | [2] |

| Optical Rotation ([α]²⁰/D) | -90° (c=1, MeOH) |

Synthesis of this compound

The direct bromination of (S)-BINOL typically results in substitution at the 6,6'-positions. Therefore, the synthesis of the 3,3'-dibromo isomer is achieved through a multi-step process involving protection of the hydroxyl groups, directed ortho-lithiation, bromination, and subsequent deprotection.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step involves the protection of the hydroxyl groups of (S)-BINOL, commonly as methyl ethers, to prevent their reaction with the organolithium reagent. This is followed by a directed ortho-lithiation, where the methoxy groups direct the lithium to the adjacent 3 and 3' positions. The resulting dilithio species is then quenched with an electrophilic bromine source. Finally, the protecting groups are removed to yield the desired product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2,2'-Dimethoxy-1,1'-binaphthyl

-

To a solution of (S)-BINOL (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

-

Add dimethyl sulfate (Me₂SO₄, 2.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain (S)-2,2'-dimethoxy-1,1'-binaphthyl as a white solid.

Step 2: Synthesis of (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl [2][3][4]

-

Dissolve (S)-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C and add n-butyllithium (n-BuLi, 2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Cool the resulting solution of the dilithio species to -78 °C.

-

Slowly add a solution of bromine (Br₂, 2.5 eq) in anhydrous diethyl ether.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl.

Step 3: Synthesis of this compound [5][6]

-

Dissolve (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add boron tribromide (BBr₃, 2.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield this compound as a solid.

Applications in Asymmetric Catalysis

The steric bulk and electron-withdrawing nature of the bromine atoms at the 3 and 3' positions enhance the catalytic activity and enantioselectivity of metal complexes derived from this compound.[1]

Enantioselective Hetero-Diels-Alder Reaction

A notable application is in the zinc-catalyzed enantioselective Hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes.[7][8][9] The in-situ generated BINOLate-zinc complex efficiently catalyzes this transformation to produce 2-substituted 2,3-dihydro-4H-pyran-4-ones, which are valuable intermediates in organic synthesis.[7][8][9]

Table 2: Performance in the Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Various Aldehydes [7]

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | >99 | 93 (R) |

| 4-Chlorobenzaldehyde | >99 | 95 (R) |

| 4-Nitrobenzaldehyde | >99 | 98 (R) |

| 2-Naphthaldehyde | >99 | 96 (R) |

| Cinnamaldehyde | >99 | 92 (R) |

| Cyclohexanecarboxaldehyde | 92 | 90 (R) |

Experimental Protocol: General Procedure for the Asymmetric Hetero-Diels-Alder Reaction [7]

-

To a solution of this compound (0.01 mmol) in anhydrous toluene (0.25 M) under an inert atmosphere, add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 0.012 mmol) at room temperature.

-

Stir the mixture for 30 minutes to form the catalyst solution.

-

Cool the catalyst solution to the desired temperature (e.g., -20 °C).

-

Add the aldehyde (0.10 mmol) and stir for 15 minutes.

-

Add Danishefsky's diene (0.12 mmol) and continue stirring at the same temperature for the specified time (typically 12-24 hours), monitoring the reaction by TLC.

-

Quench the reaction with a few drops of trifluoroacetic acid.

-

Add a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the corresponding 2,3-dihydro-4H-pyran-4-one.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Strecker Reaction

Catalysts derived from this compound are also effective in the asymmetric Strecker reaction, which is a fundamental method for the synthesis of α-amino acids. Zirconium complexes of BINOL derivatives, for instance, have been shown to catalyze the addition of a cyanide source to imines with high enantioselectivity.[10]

Experimental Protocol: Representative Procedure for the Asymmetric Strecker Reaction

-

In a glovebox, to a solution of this compound (0.10 eq) in anhydrous toluene, add Zr(Ot-Bu)₄ (0.10 eq).

-

Stir the mixture at room temperature for 1 hour to form the catalyst.

-

Add the aldimine (1.0 eq) to the catalyst solution.

-

Cool the mixture to -45 °C and add hydrogen cyanide (HCN, generated in situ or from a suitable source, 1.5 eq).

-

Stir the reaction at -45 °C for 24-48 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude α-aminonitrile by column chromatography.

-

The enantiomeric excess can be determined by chiral HPLC after derivatization.

Mechanistic Insights and Rationale for Enantioselectivity

The enantioselectivity in reactions catalyzed by metal complexes of this compound arises from the formation of a well-defined chiral environment around the metal center.[11] The C2-symmetric BINOL backbone creates a chiral pocket that dictates the facial selectivity of the substrate's approach to the reactive site.

Caption: Simplified transition state model for enantioselective catalysis.

In the case of the zinc-catalyzed Hetero-Diels-Alder reaction, the aldehyde coordinates to the Lewis acidic zinc center. The bulky bromine atoms at the 3 and 3' positions of the BINOL ligand create a highly biased steric environment. This forces Danishefsky's diene to approach the aldehyde from a specific face, leading to the preferential formation of one enantiomer of the product. The rigidity of the binaphthyl backbone and the defined dihedral angle are crucial for maintaining the integrity of this chiral pocket throughout the catalytic cycle.

Conclusion

This compound is a powerful and versatile chiral ligand and catalyst precursor for a range of important asymmetric transformations. Its well-defined structure, coupled with the electronic and steric influence of the bromine substituents, provides a robust platform for achieving high levels of enantioselectivity. The synthetic and application protocols detailed in this guide offer a solid foundation for researchers to leverage the capabilities of this exceptional molecule in their synthetic endeavors, from academic research to the development of complex, stereochemically defined molecules in the pharmaceutical industry.

References

-

Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002). 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. Organic Letters, 4(24), 4349–4352. [Link]

-

Figshare. Collection - 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels−Alder Reaction - Organic Letters. [Link]

-

ElectronicsAndBooks. Modified BINOL Ligands in Asymmetric Catalysis†. [Link]

-

University of Illinois Urbana-Champaign, Department of Chemistry. Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. [Link]

-

ResearchGate. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels−Alder Reaction. [Link]

-

MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]

-

National Center for Biotechnology Information. Asymmetric hetero Diels-Alder reactions of Danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derived catalysts. [Link]

-

National Center for Biotechnology Information. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. [Link]

-

National Center for Biotechnology Information. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. [Link]

- Shamrai, O. I., & Zarudnytskyi, Y. V. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 23(1).

-

R Discovery. Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. [Link]

-

Royal Society of Chemistry. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. [Link]

-

ResearchGate. Asymmetric Hetero-Diels-Alder Reactions of Danishefsky's and Brassard's Dienes with Aldehydes. [Link]

-

J&K Scientific. (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl, 98%. [Link]

-

PubMed. Dual-activation asymmetric strecker reaction of aldimines and ketimines catalyzed by a tethered bis(8-quinolinolato) aluminum complex. [Link]

-

American Chemical Society Publications. Regioselective Substitution of BINOL. [Link]

-

Organic Syntheses. PREPARATION AND DIELS–ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. [Link]

-

National Center for Biotechnology Information. Chirally and chemically reversible Strecker reaction. [Link]

-

ResearchGate. Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers. [Link]

-

Royal Society of Chemistry. Asymmetric catalytic Strecker reaction of N-phosphonyl imines with Et2AlCN using amino alcohols and BINOLs as catalysts. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. (R)-3,3 -Dibromo-2,2 -dimethoxy-1,1 -binaphthalene = 95.0 HPLC 75714-59-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

- 8. Collection - 3,3â-Br2-BINOL-Zn Complex:â A Highly Efficient Catalyst for the Enantioselective Hetero-DielsâAlder Reaction - Organic Letters - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-3,3'-Dibromo-BINOL

This guide provides a comprehensive overview of the physicochemical properties of (S)-3,3'-Dibromo-1,1'-bi-2-naphthol, a cornerstone chiral ligand and auxiliary in modern asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this molecule, offering not just data, but field-proven insights into its application and handling.

Introduction: The Significance of Axially Chiral (S)-3,3'-Dibromo-BINOL

(S)-3,3'-Dibromo-BINOL is a derivative of the well-known 1,1'-bi-2-naphthol (BINOL). Its defining feature is atropisomerism, a form of axial chirality arising from restricted rotation around the C1-C1' single bond connecting the two naphthalene rings. This hindered rotation gives rise to stable, non-superimposable enantiomers. The (S)-enantiomer, the focus of this guide, has proven to be an invaluable tool in asymmetric catalysis. The introduction of bromine atoms at the 3 and 3' positions significantly influences the steric and electronic properties of the BINOL scaffold, enhancing its utility in a variety of chemical transformations. These modifications increase the steric bulk and rigidity of the ligand, which can lead to higher enantioselectivity in catalytic reactions. Furthermore, the electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the catalyst, impacting its reactivity and stability.

Molecular Structure and Key Features

The unique three-dimensional structure of (S)-3,3'-Dibromo-BINOL is fundamental to its function as a chiral ligand. The dihedral angle between the two naphthyl rings is a critical parameter that dictates the shape of the chiral pocket in metal complexes derived from this ligand.

Caption: Molecular Structure of (S)-3,3'-Dibromo-BINOL.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3,3'-Dibromo-BINOL is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [1] |

| Molecular Weight | 444.12 g/mol | [1] |

| CAS Number | 119707-74-3 | [1] |

| Appearance | White to off-white or pale yellow powder/crystals | [2] |

| Melting Point | 256-260 °C | [1] |

| Optical Rotation | [α]²⁰/D ~ -90° (c=1, MeOH) | [3] |

| Solubility | Sparingly soluble in water; soluble in many organic solvents such as ethanol, methanol, dichloromethane, and tetrahydrofuran. | [2][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of enantiomerically pure (S)-3,3'-Dibromo-BINOL is a critical process that requires careful execution to avoid racemization and the formation of impurities. The most common and reliable method involves the direct bromination of (S)-BINOL.

Experimental Workflow: Synthesis of (S)-3,3'-Dibromo-BINOL

Caption: Synthetic workflow for (S)-3,3'-Dibromo-BINOL.

Step-by-Step Synthesis Protocol

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-BINOL (1.0 eq) in anhydrous dichloromethane. The choice of an anhydrous solvent is critical to prevent side reactions.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Lowering the temperature is crucial for controlling the regioselectivity of the bromination and minimizing the formation of over-brominated byproducts.

-

Bromination: Slowly add a solution of bromine (2.1 eq) in dichloromethane to the stirred BINOL solution via the dropping funnel over a period of 1-2 hours. The slow addition rate is essential to maintain control over the reaction temperature and prevent localized high concentrations of the brominating agent. Alternatively, N-Bromosuccinimide can be used as a milder and easier-to-handle brominating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine disappears. This step is a self-validating control, as the color change provides a clear endpoint.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash neutralizes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like toluene/hexanes can yield highly pure crystalline material. The choice of purification method depends on the scale of the reaction and the desired final purity.

Characterization Techniques

Rigorous characterization is paramount to confirm the identity, purity, and enantiomeric integrity of the synthesized (S)-3,3'-Dibromo-BINOL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The spectra of (S)-3,3'-Dibromo-BINOL are complex due to the number of aromatic protons and carbons.

-

¹H NMR (400 MHz, CDCl₃): The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet for the hydroxyl protons (δ ~5.0-6.0 ppm), which can exchange with D₂O. The exact chemical shifts and coupling constants can be found in specialized literature and spectral databases.[5]

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show the expected number of signals for the 20 carbon atoms, with the carbons attached to bromine appearing at a characteristic downfield shift.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of (S)-3,3'-Dibromo-BINOL.

Illustrative Chiral HPLC Method:

-

Column: A chiral stationary phase such as Daicel Chiralcel OD-H or Chiralpak AD-H is typically effective.

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is standard.

The retention times of the (S) and (R) enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the peak areas.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the absolute configuration and detailed information about the three-dimensional structure, including the crucial dihedral angle between the naphthyl rings. For (S)-3,3'-Dibromo-BINOL, X-ray analysis reveals a dihedral angle of approximately 70 degrees, which is consistent with its axial chirality.[3]

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling (S)-3,3'-Dibromo-BINOL and the reagents used in its synthesis.[7][8][9]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][8]

-

Storage: Store (S)-3,3'-Dibromo-BINOL in a tightly sealed container in a cool, dry, and dark place.[9]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]

Applications in Asymmetric Catalysis

The utility of (S)-3,3'-Dibromo-BINOL lies in its application as a chiral ligand in a wide array of asymmetric catalytic reactions. The steric and electronic properties conferred by the bromine atoms make it a superior ligand in many cases compared to unsubstituted BINOL. It is a precursor for the synthesis of more complex and highly effective chiral ligands and catalysts, often through cross-coupling reactions at the bromine positions.[3] Its role as a chiral solvating agent for the determination of enantiomeric purity of other molecules by NMR spectroscopy further highlights its versatility.[10]

Conclusion

(S)-3,3'-Dibromo-BINOL is a powerful and versatile molecule in the field of asymmetric synthesis. A comprehensive understanding of its physicochemical properties, coupled with robust and validated protocols for its synthesis and characterization, is essential for its successful application. This guide provides the necessary technical information and practical insights to empower researchers to utilize this important chiral building block to its full potential.

References

Sources

- 1. (S)-(-)-3,3 -Dibromo-1,1 -bi-2-naphthol 96 119707-74-3 [sigmaaldrich.com]

- 2. CAS 602-09-5: BINOL | CymitQuimica [cymitquimica.com]

- 3. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. cris.unibo.it [cris.unibo.it]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Abstract

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a key derivative of the axially chiral ligand 1,1'-bi-2-naphthol (BINOL), is a cornerstone of modern asymmetric synthesis.[1] Its unique stereoelectronic properties, enhanced by the presence of bromine atoms at the 3 and 3' positions, make it an indispensable tool for chemists in academia and the pharmaceutical industry.[1] This guide provides a detailed exploration of the synthesis of this pivotal molecule. We will delve into the strategic considerations underpinning the synthetic route, provide a validated, step-by-step experimental protocol, and discuss the mechanistic principles that ensure high yield and enantiomeric purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and application of (S)-3,3'-Dibromo-BINOL.

Introduction: The Significance of (S)-3,3'-Dibromo-BINOL

At the heart of asymmetric catalysis lies the challenge of creating single-enantiomer products with high efficiency and selectivity. Chiral ligands, which coordinate to metal centers, are the molecular architects that orchestrate this stereochemical control.[2][3] Among the most celebrated classes of "privileged ligands" is 1,1'-bi-2-naphthol (BINOL), an atropisomeric compound whose chirality arises from restricted rotation about the C1-C1' bond.[4][5]

This compound builds upon the robust BINOL framework. The introduction of bromine atoms at the ortho-positions to the hydroxyl groups serves two primary functions:

-

Steric Modification: The bulky bromine atoms create a more defined and sterically hindered chiral pocket around the catalytic center, which can enhance enantioselectivity in certain reactions.

-

Electronic Tuning: The electron-withdrawing nature of bromine alters the acidity of the naphtholic protons and the electronic properties of the entire ligand system, influencing the reactivity and efficacy of the resulting catalyst.[1]

Consequently, (S)-3,3'-Dibromo-BINOL is not merely a derivative but a fine-tuned instrument for achieving high stereocontrol in reactions where the parent BINOL ligand may be less effective. It has proven highly successful in applications such as enantioselective hetero-Diels-Alder reactions and serves as a valuable chiral solvating agent for determining the enantiomeric purity of other molecules via NMR spectroscopy.[1][6]

Strategic Imperative: Overcoming the Challenge of Regioselectivity

The synthesis of 3,3'-Dibromo-BINOL is a classic problem in regioselective aromatic substitution. The BINOL scaffold possesses multiple reactive sites for electrophilic attack. The hydroxyl groups are powerful activating, ortho-, para-directing substituents. A naive approach involving direct bromination of (S)-BINOL with an electrophilic bromine source like Br₂ is complicated by the high reactivity of the 6 and 6' positions, which are electronically favored.[4][7] This often leads to the formation of the undesired 6,6'-dibromo isomer or a mixture of products, posing significant purification challenges.

To achieve the desired 3,3'-regiochemistry, a more sophisticated strategy is required. The most reliable and widely adopted method is an ortho-directed metalation protocol. This multi-step approach leverages a protecting group to facilitate selective deprotonation (lithiation) at the 3 and 3' positions, followed by quenching with an electrophilic bromine source. This ensures that bromination occurs exclusively at the desired locations.

Caption: High-level workflow for the regioselective synthesis.

Validated Experimental Protocol

This protocol details a robust three-step synthesis starting from commercially available (S)-BINOL. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Protection of (S)-BINOL with Methoxymethyl (MOM) Ether

The hydroxyl groups are protected to prevent unwanted side reactions and to enable the subsequent directed metalation step.

Reaction: (S)-BINOL + 2 MOM-Cl → (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| (S)-(-)-1,1'-Bi-2-naphthol | 286.33 | 1.0 | 10.0 g (34.9 mmol) |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.3 | 26.0 mL (150 mmol) |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 4.5 | 11.5 mL (157 mmol) |

| Dichloromethane (DCM), anhydrous | - | - | ~200 mL |

| Hydrochloric Acid (1 M) | - | - | ~100 mL |

| Sodium Bicarbonate (5% aq.) | - | - | ~100 mL |

Procedure:

-

To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-BINOL (10.0 g, 34.9 mmol).

-

Add anhydrous dichloromethane (100 mL) via syringe. Stir the resulting suspension.[8]

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add N,N-Diisopropylethylamine (26.0 mL, 150 mmol) via syringe over 5 minutes.[8]

-

In a separate dry dropping funnel, prepare a solution of chloromethyl methyl ether (11.5 mL, 157 mmol) in anhydrous DCM (20 mL). Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.

-

Add the MOM-Cl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours, monitoring by TLC until the starting material is consumed.[8]

-

Pour the reaction mixture into a separatory funnel containing deionized water (150 mL).

-

Extract the aqueous layer with DCM (2 x 75 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (100 mL), 5% aqueous NaHCO₃ (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl as a solid (typically >85% yield).[8]

Step 2: Directed Ortho-Dibromination

This is the key regiochemistry-determining step. The MOM-protected ether oxygens direct n-butyllithium to selectively abstract the protons at the C3 and C3' positions.

Reaction: (S)-MOM-Protected-BINOL + 2 n-BuLi → Dianion intermediate Dianion intermediate + 2 Br-source → (S)-3,3'-Dibromo-MOM-Protected-BINOL

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| (S)-MOM-Protected-BINOL | 374.43 | 1.0 | 10.0 g (26.7 mmol) |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 2.2 | 23.5 mL (58.7 mmol) |

| 1,2-Dibromoethane (DBE) | 187.86 | 2.5 | 5.7 mL (66.7 mmol) |

| Tetrahydrofuran (THF), anhydrous | - | - | ~250 mL |

| Saturated Ammonium Chloride (aq.) | - | - | ~100 mL |

Procedure:

-

Set up a dry 500 mL three-necked flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Add the (S)-MOM-Protected-BINOL (10.0 g, 26.7 mmol) and dissolve it in anhydrous THF (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (23.5 mL of a 2.5 M solution, 58.7 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Caution: n-BuLi is pyrophoric and reacts violently with water.

-

Stir the resulting solution at -78 °C for 2 hours.

-

In a separate syringe, take up 1,2-dibromoethane (5.7 mL, 66.7 mmol). Add it dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature overnight.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired (S)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Caption: Chelation-directed deprotonation at the C3/C3' positions.

Step 3: Deprotection to Yield Final Product

The final step involves the acidic cleavage of the MOM ethers to reveal the free hydroxyl groups.

Reaction: (S)-3,3'-Dibromo-MOM-Protected-BINOL + 2 H⁺ → this compound

| Reagent/Material | Molar Eq. | Quantity |

| (S)-3,3'-Dibromo-Protected-BINOL | 1.0 | (from previous step) |

| Tetrahydrofuran (THF) | - | ~100 mL |

| Hydrochloric Acid (6 M) | - | ~50 mL |

Procedure:

-

Dissolve the purified dibrominated intermediate from Step 2 in THF (100 mL) in a 250 mL round-bottomed flask.

-

Add 6 M HCl (50 mL) and stir the mixture vigorously at room temperature.

-

Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and transfer to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water (100 mL) and then brine (100 mL).

-

Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., toluene or dichloromethane/hexane) to afford this compound as a white to off-white solid.[9]

Expected Product Characteristics:

-

Appearance: White to off-white solid

-

Melting Point: 256-260 °C[10]

-

Molecular Weight: 444.12 g/mol

References

- 1. This compound | 119707-74-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 6. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

- 7. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (R)-(+)-3,3 -Dibromo-1,1 -bi-2-naphthol 97 111795-43-8 [sigmaaldrich.com]

Axial Chirality in Dibromo-BINOL Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of axial chirality as exemplified by 3,3'-dibromo-1,1'-bi-2-naphthol (dibromo-BINOL) and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of atropisomerism, the synthesis and resolution of dibromo-BINOL enantiomers, and their applications in the critical field of asymmetric catalysis. We will explore the causal relationships behind experimental choices, present detailed protocols for key synthetic transformations, and offer insights into the characterization of these axially chiral molecules. By synthesizing foundational knowledge with practical, field-proven insights, this guide aims to serve as a valuable resource for harnessing the potential of dibromo-BINOL derivatives in creating stereochemically complex molecules.

Introduction: The Significance of Axial Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. While most commonly associated with stereogenic centers (point chirality), a fascinating and powerful form of chirality arises from hindered rotation around a single bond, a phenomenon known as atropisomerism, leading to axially chiral molecules.[1][2] These stereoisomers, or atropisomers, are conformationally stable and can be isolated as distinct enantiomers.[3]

The 1,1'-bi-2-naphthol (BINOL) scaffold is a cornerstone of axially chiral compounds.[4] Its C2-symmetry and tunable steric and electronic properties have made it a privileged structure in asymmetric catalysis, where it serves as a chiral ligand to guide the stereochemical outcome of a reaction.[5][6] The introduction of bromine atoms at the 3 and 3' positions of the BINOL core yields 3,3'-dibromo-BINOL, a derivative with enhanced steric bulk and modified electronic characteristics. These features can significantly influence the efficacy and selectivity of catalysts derived from this scaffold.[7][8]

This guide will provide an in-depth exploration of the world of dibromo-BINOL derivatives, from their synthesis to their application, equipping researchers with the knowledge to effectively utilize these powerful tools in their own work.

The BINOL Scaffold: A Foundation for Asymmetric Catalysis

The utility of BINOL and its derivatives stems from the restricted rotation around the C1-C1' bond connecting the two naphthyl rings.[9] The bulky ortho substituents (the hydroxyl groups and the fused benzene rings) create a significant energy barrier to rotation, allowing for the isolation of stable (R)- and (S)-enantiomers at room temperature.[3] This axial chirality is the key to their success as chiral ligands in a vast array of asymmetric transformations.[10]

The two hydroxyl groups of BINOL provide convenient handles for coordination to a metal center, creating a chiral environment that can effectively discriminate between the two enantiomeric transition states of a prochiral substrate.[5] This leads to the preferential formation of one enantiomer of the product, a process known as enantioselective synthesis.[10]

Synthesis and Resolution of Dibromo-BINOL

The preparation of enantiomerically pure dibromo-BINOL is a critical first step for its application in asymmetric catalysis. The typical synthetic strategy involves two key stages: the synthesis of racemic 3,3'-dibromo-BINOL and its subsequent resolution into individual enantiomers.

Synthesis of Racemic 3,3'-Dibromo-BINOL

The direct bromination of BINOL can be challenging to control and may lead to a mixture of products. A more reliable and widely adopted method is the ortho-lithiation of a protected BINOL derivative followed by quenching with an electrophilic bromine source.[11] The hydroxyl groups of BINOL are typically protected as methyl ethers to prevent their reaction with the organolithium reagent.

Experimental Protocol: Synthesis of Racemic 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Materials:

-

(±)-2,2'-Dimethoxy-1,1'-binaphthyl

-

Anhydrous diethyl ether (Et2O)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Bromine (Br2)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (±)-2,2'-dimethoxy-1,1'-binaphthyl and anhydrous diethyl ether.

-

Add TMEDA to the solution.

-

Cool the solution to 0 °C in an ice bath and add n-BuLi dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford racemic 3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl.

The subsequent deprotection of the methyl ethers is typically achieved using a strong Lewis acid such as boron tribromide (BBr3) to yield racemic 3,3'-dibromo-BINOL.

Resolution of Racemic Dibromo-BINOL

Several methods exist for the resolution of racemic BINOL and its derivatives, including classical resolution via diastereomeric salt formation and kinetic resolution.[4][12] One of the most effective and widely used methods for resolving BINOL itself is the formation of inclusion complexes with chiral resolving agents, such as N-benzylcinchonidinium chloride.[4] This technique can often be adapted for the resolution of substituted BINOLs.

Kinetic resolution is another powerful strategy where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer.[1] This approach has been successfully applied to a wide range of BINOL derivatives.[12]

Applications in Asymmetric Catalysis

Enantiomerically pure dibromo-BINOL derivatives are highly valuable as ligands in a wide range of asymmetric catalytic reactions. The presence of the bromine atoms at the 3 and 3' positions can significantly impact the catalyst's performance by:

-

Increasing Steric Hindrance: The bulky bromine atoms can create a more defined and restrictive chiral pocket around the metal center, leading to higher enantioselectivities.

-

Modifying Electronic Properties: The electron-withdrawing nature of the bromine atoms can influence the Lewis acidity of the metal center, which in turn can affect the reactivity and selectivity of the catalyst.

Dibromo-BINOL-derived ligands have been successfully employed in numerous asymmetric transformations, including:

-

Carbon-Carbon Bond Forming Reactions: Such as Diels-Alder reactions, aldol additions, and Michael additions.[8]

-

Reductions: Including the enantioselective reduction of ketones and imines.

-

Oxidations: Such as asymmetric epoxidations and dihydroxylations.

-

Halogenation Reactions: Including enantioselective bromolactonizations.[13][14]

The choice of metal and the specific reaction conditions are crucial for achieving optimal results and are often tailored to the specific substrate and desired transformation.

Characterization of Axially Chiral Dibromo-BINOL Derivatives

The characterization of dibromo-BINOL derivatives and the determination of their enantiomeric purity are essential for their effective use in asymmetric catalysis.

Spectroscopic and Spectrometric Techniques

Standard spectroscopic techniques are employed to confirm the structure of synthesized dibromo-BINOL derivatives:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and isotopic distribution, confirming the presence of two bromine atoms.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a sample of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.

Chiroptical Methods

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, can be used to determine the absolute configuration of the enantiomers.

-

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light.

-

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Computational modeling can also be a powerful tool to predict and interpret the chiroptical properties of these molecules.[15]

Conclusion and Future Outlook

Dibromo-BINOL derivatives represent a powerful and versatile class of axially chiral ligands that have made significant contributions to the field of asymmetric catalysis. Their tunable steric and electronic properties allow for the rational design of highly effective catalysts for a wide range of enantioselective transformations. The continued development of new synthetic routes to these and other substituted BINOLs, coupled with a deeper understanding of the mechanisms by which they induce chirality, will undoubtedly lead to the discovery of even more powerful and selective catalysts in the future. This will have a profound impact on the synthesis of complex, stereochemically rich molecules for applications in medicine, agriculture, and materials science.

References

- Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - NIH. (n.d.).

- Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC - NIH. (n.d.).

- Enantioselective synthesis - Wikipedia. (n.d.).

- atropisomerism in biaryls - Stereoelectronics. (n.d.).

- Advances in the Asymmetric Synthesis of BINOL Derivatives - MDPI. (n.d.).

- Asymmetric Synthesis of BINOL Derivatives - Encyclopedia.pub. (n.d.).

- Atropisomer - Wikipedia. (n.d.).

- Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Atropisomerism in the Pharmaceutically Relevant Realm | Accounts of Chemical Research. (2022, September 26).

- Enantioselective Oxidative Homocoupling and Cross-Coupling of 2‐Naphthols Catalyzed by Chiral Iron - UC Berkeley. (2016, December 21).

- Atropisomerism - CUTM Courseware. (n.d.).

- Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. (2025, October 12).

- Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones - PMC - NIH. (n.d.).

- Enantioenriched Synthesis of C1-Symmetric BINOLs: Iron-Catalyzed Cross-Coupling of 2-Naphthols and Some Mechanistic Insight | Journal of the American Chemical Society. (2010, September 10).

- Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (BINOL) | Organic Letters - ACS Publications. (n.d.).

- Dynamic Thermodynamic Resolution of Racemic 1,1'-Binaphthyl-2,2'-diol (BINOL) | Request PDF - ResearchGate. (n.d.).

- Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. (2025, September 23).

- Resolution of BINOL - UCHEM. (n.d.).

- Regioselective Substitution of BINOL - PMC - PubMed Central - NIH. (n.d.).

- Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2022, October 11).

- Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - NIH. (n.d.).

- (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem. (n.d.).

- Modified BINOL Ligands in Asymmetric Catalysis | Chemical Reviews - ACS Publications. (n.d.).

- BINOL-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E. (2023, February 21).

- Advances in the Asymmetric Synthesis of BINOL Derivatives - ResearchGate. (2022, December 15).

- Regioselective Substitution of BINOL | Chemical Reviews - ACS Publications. (2024, May 9).

- BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Troubleshooting the synthesis of BINOL derivatives : r/Chempros - Reddit. (2023, September 15).

- (PDF) An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. (2025, January 6).

- Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PubMed. (n.d.).

- Axial-Chiral BINOL Multiferroic Crystals with Coexistence of Ferroelectricity and Ferroelasticity - PubMed. (2022, October 26).

- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - MDPI. (2023, May 24).

- Nonlinear optical spectroscopy of chiral molecules - PubMed. (n.d.).

- Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies | ACS Omega. (2023, May 11).

- 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction - Organic Chemistry Portal. (n.d.).

- Axial-Chiral BINOL Multiferroic Crystals with Coexistence of Ferroelectricity and Ferroelasticity | Journal of the American Chemical Society. (2022, October 12).

- Axial-Chiral BINOL Multiferroic Crystals with Coexistence of Ferroelectricity and Ferroelasticity | Request PDF - ResearchGate. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Atropisomer - Wikipedia [en.wikipedia.org]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. myuchem.com [myuchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 119707-74-3 | Benchchem [benchchem.com]

- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nonlinear optical spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromine Effect: A Technical Guide to the Electronic Tuning of BINOL Ligands in Asymmetric Catalysis

For researchers, scientists, and professionals in drug development, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic design of chiral ligands is paramount to achieving high selectivity and efficiency in asymmetric catalysis. Among the pantheon of privileged chiral scaffolds, 1,1'-bi-2-naphthol (BINOL) has established itself as a versatile and highly effective ligand framework.[1][2] However, the quest for catalytic perfection is a continuous endeavor of refinement and optimization. This technical guide delves into the nuanced yet powerful role of bromine substitution in modulating the electronic properties of BINOL ligands, thereby enhancing their performance in asymmetric synthesis.

This document provides an in-depth exploration of the synthesis, electronic characteristics, and catalytic applications of brominated BINOL derivatives. It is designed to be a practical resource, offering not only theoretical understanding but also actionable experimental protocols and field-proven insights to guide your research and development efforts.

The Rationale for Bromination: Electronic Perturbation of a Privileged Scaffold

The efficacy of a BINOL-based catalyst is intrinsically linked to a delicate balance of steric and electronic factors.[1] While the rigid, C2-symmetric binaphthyl backbone provides a well-defined chiral environment, the electronic nature of the ligand can profoundly influence the activity and selectivity of the catalytic system. Substitution on the BINOL framework allows for the fine-tuning of these properties.[1]

Bromine, as an electronegative halogen, serves as a powerful tool for electronic modification. Its introduction onto the BINOL rings imparts a significant inductive electron-withdrawing effect. This seemingly simple modification triggers a cascade of electronic consequences that can be harnessed to improve catalytic performance:

-

Increased Acidity of the Hydroxyl Groups: The electron-withdrawing nature of bromine acidifies the phenolic protons of the BINOL ligand. This enhanced Brønsted acidity can be advantageous in reactions where the BINOL derivative itself acts as a chiral Brønsted acid catalyst or in metal-catalyzed reactions where the deprotonation of the ligand is a key step in catalyst formation. While the pKa of unsubstituted BINOL in water is 10.28, the introduction of electron-withdrawing groups is known to lower this value, thereby increasing acidity.[1]

-

Modulation of the Lewis Acidity of the Metal Center: In metal-catalyzed reactions, the BINOL ligand coordinates to a metal center. The electron-withdrawing bromine atoms decrease the electron density on the coordinating oxygen atoms. This, in turn, can increase the Lewis acidity of the metal center, making it a more potent activator of the substrate.[1]

-

Altered Ligand-Substrate Interactions: The electronic changes in the BINOL ligand can influence non-covalent interactions, such as hydrogen bonding and π-stacking, between the catalyst and the substrate in the transition state. These subtle modifications can have a profound impact on the stereochemical outcome of the reaction.

The strategic placement of bromine atoms on the BINOL scaffold is crucial, as the electronic effects are position-dependent. The most common positions for substitution are the 3,3'-, 5,5'-, and 6,6'-positions, with the 6,6'-dibromo derivative being a particularly common and commercially available precursor for further modifications.[1]

Synthesis and Characterization of Brominated BINOL Ligands

The preparation of brominated BINOL derivatives is typically achieved through electrophilic aromatic substitution. The regioselectivity of the bromination is highly dependent on the reaction conditions and the nature of the protecting groups on the hydroxyl functions.

Regioselective Bromination of BINOL

The electron-donating hydroxyl groups of BINOL direct electrophilic substitution primarily to the positions para to the hydroxyls, namely the 6 and 6' positions.[3]

Diagram of Regioselective Bromination:

Sources

Spectroscopic Analysis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a key chiral ligand and synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a robust framework for the characterization of this important molecule. While direct, publicly available experimental spectra for this specific compound are not consistently reported, this guide constructs a detailed, predictive analysis based on foundational spectroscopic theory and data from closely related analogues.

Introduction: The Significance of this compound

This compound, often abbreviated as (S)-3,3'-Dibromo-BINOL, is a derivative of the well-known C₂-symmetric chiral ligand, 1,1'-bi-2-naphthol (BINOL). The defining feature of this class of molecules is their axial chirality, which arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This atropisomerism results in stable, non-superimposable enantiomers.[1]

The introduction of bromine atoms at the 3 and 3' positions serves two primary purposes: it enhances the steric bulk around the chiral axis and modifies the electronic properties of the naphthyl rings. These modifications are crucial for its application in asymmetric catalysis, where it serves as a powerful ligand for a variety of metal-catalyzed transformations.[2] Furthermore, the bromine atoms act as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of tailored ligands and materials.[3] Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of this pivotal molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-3,3'-Dibromo-BINOL, both ¹H and ¹³C NMR provide a detailed map of the molecular framework. The following analysis is based on established substituent effects and data from analogous BINOL derivatives.[4]

Predicted ¹H NMR Spectral Data

The C₂ symmetry of the molecule simplifies the ¹H NMR spectrum, as corresponding protons on each naphthalene unit are chemically equivalent. We would expect to see five distinct signals in the aromatic region and one signal for the hydroxyl protons. The analysis is predicted for a standard deuterated solvent such as CDCl₃.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent, but typically appears in the range of δ 5.0-6.0 ppm.

-

Aromatic Protons: The aromatic region (δ 7.0-8.5 ppm) will contain signals for the ten protons on the naphthalene rings. Due to symmetry, five unique signals are expected.

-

H4 Proton: The proton at the C4 position is adjacent to the bromine atom and is expected to be the most downfield of the aromatic signals, appearing as a sharp singlet. This is due to the deshielding effect of the adjacent bromine and the anisotropic effect of the neighboring ring. Based on data from similar 3,3'-disubstituted BINOLs, this signal is predicted to be around δ 8.2 ppm .[4]

-

H5, H6, H7, H8 Protons: These four protons form a coupled system on the unsubstituted benzene ring portion of the naphthyl group. Their signals would appear as a series of doublets and triplets (or more complex multiplets), consistent with their ortho and meta couplings.

-

The logical workflow for assigning these proton signals is illustrated below.

Caption: Predicted ¹H NMR signal assignment workflow.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment | Rationale |

| ~ 8.2 | s | H-4, H-4' | Deshielded by adjacent bromine; singlet due to lack of ortho coupling. |

| ~ 7.8 - 7.9 | d | H-5, H-5' | Part of the ABCD spin system of the unsubstituted ring. |

| ~ 7.4 - 7.5 | t | H-6, H-6' | Part of the ABCD spin system. |

| ~ 7.3 - 7.4 | t | H-7, H-7' | Part of the ABCD spin system. |

| ~ 7.1 - 7.2 | d | H-8, H-8' | Part of the ABCD spin system. |

| ~ 5.5 | br s | OH, OH' | Concentration and solvent dependent; exchange broadening. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's C₂ symmetry, predicting 10 unique carbon signals. The chemical shifts are influenced by the hydroxyl, bromine, and aromatic ring currents.

-

C2 (C-OH): The carbon bearing the hydroxyl group is expected to be significantly downfield, likely in the δ 150-155 ppm range.

-

C3 (C-Br): The direct attachment of bromine causes a notable upfield shift (the "heavy atom effect") compared to an unsubstituted carbon. This signal is predicted to appear around δ 110-115 ppm .

-

C1 (C-C): The carbon involved in the axial C1-C1' bond is also expected in the quaternary region, influenced by steric compression, likely around δ 115-120 ppm .

-

Aromatic Carbons: The remaining seven aromatic carbons will resonate in the typical range of δ 120-135 ppm .

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Predicted Assignment | Rationale |

| ~ 151 | C-2, C-2' | Carbon attached to electronegative oxygen. |

| ~ 133 | C-4a, C-4a' | Quaternary aromatic carbon. |

| ~ 131 | C-8a, C-8a' | Quaternary aromatic carbon. |

| ~ 130 | C-6, C-6' | Aromatic CH. |

| ~ 128 | C-5, C-5' | Aromatic CH. |

| ~ 127 | C-7, C-7' | Aromatic CH. |

| ~ 125 | C-8, C-8' | Aromatic CH. |

| ~ 124 | C-4, C-4' | Aromatic CH, adjacent to C-Br. |

| ~ 118 | C-1, C-1' | Quaternary carbon of the biaryl linkage. |

| ~ 112 | C-3, C-3' | Carbon attached to bromine (heavy atom effect). |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of (S)-3,3'-Dibromo-BINOL is expected to be dominated by absorptions from the O-H, aromatic C-H, C=C, C-O, and C-Br bonds.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[5]

-

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹, in the range of 3050-3100 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the naphthalene rings.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the phenolic hydroxyl group should appear in the 1200-1260 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 515-690 cm⁻¹ .[6][7] This band is a key diagnostic feature for the presence of the bromine substituents.

-

C-H Out-of-Plane Bending: Strong bands in the 750-900 cm⁻¹ region will correspond to the out-of-plane C-H bending modes, which are characteristic of the substitution pattern on the aromatic rings.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1500 - 1650 | Medium, Sharp | Aromatic C=C ring stretch |

| 1200 - 1260 | Strong | Phenolic C-O stretch |

| 750 - 900 | Strong | Aromatic C-H out-of-plane bend |

| 515 - 690 | Strong | C-Br stretch |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections detail the field-proven methodologies for NMR and IR analysis of solid samples like (S)-3,3'-Dibromo-BINOL.

Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra. The trustworthiness of NMR data relies on proper sample preparation and instrument calibration.

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-3,3'-Dibromo-BINOL into a clean, small glass vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently vortex or swirl the vial until the solid is completely dissolved.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment (e.g., 'zg30'). A sufficient number of scans (typically 16 to 64) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a standard proton-decoupled experiment (e.g., 'zgpg30'). A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).

Protocol for FT-IR Data Acquisition

For solid samples, the thin solid film method is a rapid and reliable way to obtain a high-quality IR spectrum. This protocol avoids interference from mulling agents (like Nujol) or pelleting materials (like KBr).

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (~10-20 mg) of (S)-3,3'-Dibromo-BINOL into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone). Dissolve the solid completely.

-

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate. If the film appears too thin, another drop can be added.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Cleanup: After analysis, clean the salt plate thoroughly with a dry solvent (e.g., dry acetone) and return it to a desiccator for storage.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, and FT-IR data, grounded in established chemical principles and comparisons with related structures, offers a valuable resource for researchers. The provided protocols for data acquisition represent best practices in the field, ensuring that scientists can reliably obtain and interpret their own experimental data. This foundational knowledge is critical for anyone utilizing this versatile chiral building block in asymmetric synthesis, materials science, or drug discovery.

References

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

-

Wikipedia. 1,1′-Bi-2-naphthol. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

-

NIH. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. IR Chart. [Link]

Sources

An In-Depth Technical Guide to the Solubility of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a pivotal chiral ligand in modern asymmetric synthesis. Recognizing the critical role of solubility in reaction kinetics, catalyst performance, and purification processes, this document synthesizes theoretical principles with practical, field-proven methodologies for researchers, chemists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, a derivative of the well-established 1,1'-bi-2-naphthol (BINOL), is a C₂-symmetric chiral molecule. Its axial chirality, arising from restricted rotation around the single bond connecting the two naphthalene rings, makes it an invaluable ligand in asymmetric catalysis.[1] The introduction of bromine atoms at the 3 and 3' positions sterically and electronically modifies the parent BINOL structure, which can enhance enantioselectivity and reactivity in various chemical transformations.[1]

Understanding the solubility of this compound is paramount for its effective application. Proper solvent selection impacts the formation of homogeneous catalyst solutions, influences reaction rates, and is crucial for downstream processes such as product isolation and purification. This guide addresses the current landscape of knowledge regarding its solubility and provides a robust framework for its experimental determination.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. For this compound, several key features are at play:

-

The BINOL Backbone: The large, aromatic naphthalene system contributes to significant van der Waals forces and potential π-π stacking interactions. This aromatic character suggests solubility in aromatic solvents and other non-polar to moderately polar organic solvents. The parent (S)-BINOL is known to be soluble in a range of organic solvents including tetrahydrofuran (THF), dichloromethane, and ethanol.[2]

-